
5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide is a synthetic molecule that appears to be related to various thiophene derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar thiophene derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory, antitubercular, and antioxidant properties .
Synthesis Analysis
The synthesis of thiophene derivatives typically involves the formation of the thiophene ring followed by functionalization at specific positions on the ring. For instance, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides involved the oxidation of an aldehyde precursor and subsequent coupling with various amines . Similarly, the synthesis of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives, which share the chloro and carboxamide groups with the compound of interest, was achieved by preparing the core structure and attaching appropriate substituents .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, the structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide was confirmed by single-crystal X-ray structure determination . These studies provide insights into the molecular conformations and potential reactive sites of the compounds.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including electrophilic substitutions and reactions with nucleophiles. The reactivity of these compounds is influenced by the substituents on the thiophene ring, which can either activate or deactivate the ring towards further chemical transformations. The papers provided do not detail specific reactions for the compound , but they do discuss the reactivity of similar thiophene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals or other functional materials. For instance, the relative thermal stability of certain thiophene derivatives was established by thermogravimetric analysis . The solubility and stability of these compounds can be influenced by the nature of the substituents and the overall molecular structure.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Compounds structurally related to 5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide have been investigated for their potential as corrosion inhibitors. For example, methoxy-substituted phenylthienyl benzamidines have shown effectiveness in preventing corrosion of carbon steel in acidic environments, demonstrating the potential of thiophene derivatives in protective coatings and industrial applications to enhance material longevity and integrity (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).
Antimicrobial Activity
Thiophene derivatives have been synthesized and evaluated for their antimicrobial properties, including against challenging pathogens such as Mycobacterium tuberculosis. Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, for instance, have shown promising antitubercular activity, highlighting the potential of thiophene-based compounds in developing new antimicrobial agents with lower cytotoxicity profiles (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Anticancer Research
Research into thiophene derivatives has also extended into the realm of anticancer activity. New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have been synthesized and shown to exhibit inhibitory activity against various cancer cell lines, suggesting the potential of such compounds in cancer research and therapy development (Atta & Abdel‐Latif, 2021).
Antioxidant Properties
Thiophene derivatives have also been explored for their antioxidant properties. For example, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and identified as potent antioxidants, surpassing the activity of known antioxidants like ascorbic acid in certain assays. This points to the potential application of thiophene compounds in oxidative stress-related conditions and in the development of novel antioxidants (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Neuropharmacological Applications
Furthermore, phenylpiperazine derivatives, closely related to the compound , have been investigated for their neuropharmacological properties, specifically as 5-HT1A receptor antagonists. Such compounds provide valuable tools for understanding serotonin receptor function and developing treatments for neuropsychiatric disorders (Forster, Cliffe, Bill, Dover, Jones, Reilly, & Fletcher, 1995).
Propiedades
IUPAC Name |
5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-20-10-15(19,11-5-3-2-4-6-11)9-17-14(18)12-7-8-13(16)21-12/h2-8,19H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXBCHAZGGBULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2546778.png)
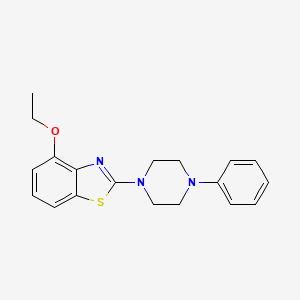
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2546786.png)
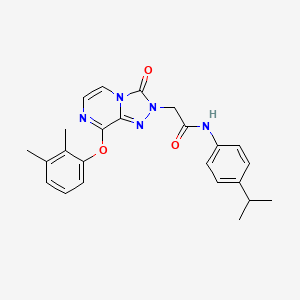
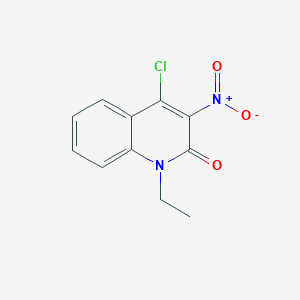

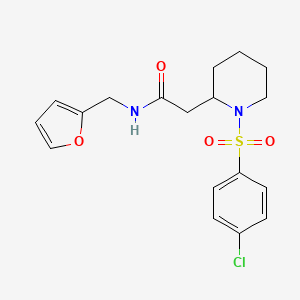
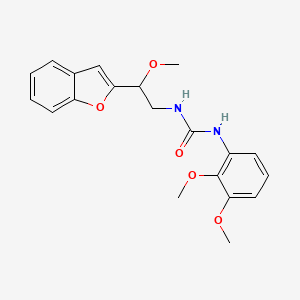
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2546793.png)
![2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2546796.png)
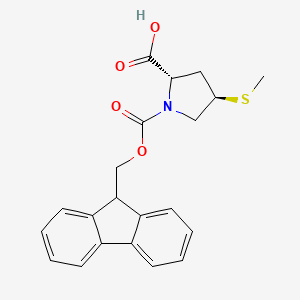
![3-butyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546798.png)
